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Compound of Interest

Compound Name: DODAP (hydrochloride)

Cat. No.: B15145179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of 1,2-

dioleoyl-3-dimethylaminopropane (DODAP) based lipid nanoparticles (LNPs). DODAP is an

ionizable cationic lipid crucial for the formulation of LNPs designed for nucleic acid delivery,

such as mRNA and siRNA. Its pH-sensitive nature allows for efficient encapsulation of genetic

material and subsequent endosomal escape within target cells.[1][2][3]

I. Overview of DODAP LNP Formulation and
Characterization
The preparation of DODAP LNPs typically involves the controlled mixing of a lipid mixture

dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic

acid cargo.[4] The resulting nanoparticles are then characterized for their physicochemical

properties to ensure quality and consistency.

II. Quantitative Data Summary
The following table summarizes typical quantitative parameters for DODAP-based LNPs.

These values can vary depending on the specific formulation and process parameters.
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Parameter Typical Value Reference

Lipid Molar Ratio

(DODAP/DSPC/Cholesterol/P

EG-Lipid)

10:49:40:1 or 50:10:38.5:1.5 [1]

Particle Size (Z-average

diameter)
80 - 150 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential (at neutral pH) -10 mV to +10 mV [1]

Encapsulation Efficiency > 90%

III. Experimental Protocols
A. Protocol 1: DODAP LNP Formulation via Thin-Film
Hydration
This method involves the formation of a thin lipid film followed by hydration with an aqueous

buffer containing the nucleic acid.

Materials:

DODAP (1,2-dioleoyl-3-dimethylaminopropane)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Chloroform or a chloroform/methanol mixture

Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

Nucleic acid cargo (e.g., mRNA)

Round-bottom flask
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Rotary evaporator

Water bath sonicator or extruder

Procedure:

Lipid Film Formation:

Dissolve DODAP, DSPC, cholesterol, and PEG-DMG in chloroform in a round-bottom flask

at the desired molar ratio (e.g., 50:10:38.5:1.5).

Remove the organic solvent using a rotary evaporator under vacuum to form a thin,

uniform lipid film on the inner surface of the flask.

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

Hydration:

Hydrate the lipid film with the aqueous buffer (pH 4.0) containing the nucleic acid cargo.

The volume of the buffer should be calculated to achieve the desired final lipid

concentration.

Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can

be done by rotating the flask in a water bath set above the phase transition temperature of

the lipids.

Size Reduction:

To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV

suspension to sonication using a water bath sonicator or extrusion through polycarbonate

membranes with a defined pore size (e.g., 100 nm).

Purification:

Remove unencapsulated nucleic acid and other impurities by dialysis against a neutral pH

buffer (e.g., PBS, pH 7.4) or through tangential flow filtration.

B. Protocol 2: DODAP LNP Formulation via Microfluidics
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Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases,

leading to the formation of uniform LNPs.[4] A common microfluidic setup is a T-junction or a

staggered herringbone mixer.

Materials:

Lipid stock solution: DODAP, DSPC, cholesterol, and PEG-lipid dissolved in ethanol at the

desired molar ratio (e.g., 10:49:40:1).[1]

Aqueous phase: Nucleic acid cargo dissolved in an acidic aqueous buffer (e.g., 50 mM

sodium citrate, pH 4.0).

Microfluidic mixing device (e.g., NanoAssemblr platform).

Syringe pumps.

Procedure:

Prepare Solutions:

Prepare the lipid stock solution in ethanol. The total lipid concentration will depend on the

desired final concentration and the flow rate ratio.

Prepare the aqueous phase containing the nucleic acid.

Microfluidic Mixing:

Load the lipid solution and the aqueous solution into separate syringes and place them on

the syringe pumps.

Set the desired flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically

3:1 or 4:1).

Set the total flow rate (TFR) to control the mixing speed and particle size.

Initiate the flow to mix the two streams in the microfluidic chip. The rapid mixing induces

nanoprecipitation and self-assembly of the LNPs.
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Collection and Purification:

Collect the resulting LNP suspension from the outlet of the microfluidic device.

Purify the LNPs by removing the ethanol and unencapsulated nucleic acid via dialysis or

tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

IV. Characterization Protocols
A. Protocol 3: Particle Size and Zeta Potential
Measurement
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard

techniques for measuring particle size, polydispersity index (PDI), and zeta potential.

Materials:

DODAP LNP suspension

Disposable cuvettes

Zetasizer instrument or equivalent

Procedure:

Sample Preparation:

Dilute the LNP suspension in a suitable buffer (e.g., PBS for size and a low ionic strength

buffer for zeta potential) to a concentration appropriate for the instrument.

Measurement:

For particle size and PDI, perform a DLS measurement. The instrument measures the

fluctuations in scattered light intensity due to the Brownian motion of the particles and

correlates this to the particle size distribution.

For zeta potential, perform an ELS measurement. The instrument applies an electric field

across the sample and measures the velocity of the particles, which is proportional to their
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zeta potential.

Data Analysis:

Analyze the data using the instrument's software to obtain the Z-average diameter, PDI,

and zeta potential.

B. Protocol 4: mRNA Encapsulation Efficiency using
RiboGreen Assay
This assay quantifies the amount of mRNA encapsulated within the LNPs by comparing the

fluorescence of a nucleic acid-binding dye (RiboGreen) in the presence and absence of a

lysing agent (Triton X-100).

Materials:

DODAP LNP suspension encapsulating mRNA

Quant-iT RiboGreen RNA Assay Kit

Triton X-100 solution (e.g., 2% in TE buffer)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

96-well black, opaque microplate

Fluorescence microplate reader

Procedure:

Prepare mRNA Standard Curve:

Prepare a series of mRNA standards of known concentrations in TE buffer.

Prepare LNP Samples:

In the 96-well plate, prepare two sets of wells for each LNP sample.
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Set 1 (Intact LNPs): Add the LNP suspension and TE buffer. This will measure the

fluorescence of unencapsulated mRNA.

Set 2 (Lysed LNPs): Add the LNP suspension and Triton X-100 solution to a final

concentration of 0.5-1% Triton X-100. Incubate at 37°C for 10-15 minutes to lyse the

LNPs. This will measure the total mRNA (encapsulated + unencapsulated).

RiboGreen Addition and Measurement:

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer

according to the manufacturer's instructions.

Add the RiboGreen working solution to all wells (standards and samples).

Incubate for 5 minutes at room temperature, protected from light.

Measure the fluorescence using a microplate reader with excitation and emission

wavelengths of approximately 485 nm and 528 nm, respectively.

Calculation:

Use the standard curve to determine the concentration of mRNA in both the intact and

lysed LNP samples.

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Total mRNA = Concentration in lysed LNP sample

Free mRNA = Concentration in intact LNP sample

V. Visualizations
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Caption: Experimental workflow for DODAP LNP preparation and characterization.
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Caption: Schematic of DODAP lipid nanoparticle components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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